2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine
CAS No.: 1242241-03-7
Cat. No.: VC3378001
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242241-03-7 |
|---|---|
| Molecular Formula | C11H15ClN2O |
| Molecular Weight | 226.7 g/mol |
| IUPAC Name | 2-chloro-6-(2-pyrrolidin-1-ylethoxy)pyridine |
| Standard InChI | InChI=1S/C11H15ClN2O/c12-10-4-3-5-11(13-10)15-9-8-14-6-1-2-7-14/h3-5H,1-2,6-9H2 |
| Standard InChI Key | IMXWMMQQVHYIGX-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CCOC2=NC(=CC=C2)Cl |
| Canonical SMILES | C1CCN(C1)CCOC2=NC(=CC=C2)Cl |
Introduction
Chemical Identity and Basic Information
2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine belongs to the class of substituted pyridines, a group of compounds widely recognized for their diverse applications in pharmaceutical, agricultural, and materials sciences. This particular derivative is characterized by its unique substitution pattern, featuring both a chloro group and a more complex pyrrolidinylethoxy moiety.
Identification Parameters
The compound is uniquely identified through various chemical registry systems and nomenclature protocols. The primary identifiers for this compound are summarized in Table 1.
Table 1: Chemical Identifiers of 2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine
| Identifier Type | Value |
|---|---|
| Chemical Name | 2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine |
| Synonym | 2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyridine |
| CAS Registry Number | 1242241-03-7 |
| Molecular Formula | C₁₁H₁₅ClN₂O |
| Molecular Weight | 226.7 g/mol |
Physical and Chemical Properties
The physical and chemical properties of 2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine determine its behavior in various environments and its potential applications. While comprehensive experimental data on this specific compound is limited in the available search results, its properties can be inferred based on its chemical structure and related compounds.
Structural Composition
The molecule contains a pyridine ring as its core structure, with strategic functional group substitutions. The pyridine ring itself is an aromatic heterocycle, conferring particular chemical reactivity patterns to the compound. The presence of the chloro group at position 2 and the pyrrolidinylethoxy substituent at position 6 creates an asymmetrically substituted pyridine derivative with specific electronic and steric properties.
Structural Characteristics and Chemical Reactivity
Molecular Structure
The molecular structure of 2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine features several key components that define its chemical behavior:
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A pyridine ring core with nitrogen at position 1
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A chlorine atom at position 2 of the pyridine ring
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An ethoxy linker at position 6
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A pyrrolidine ring connected to the ethoxy linker
This arrangement creates a molecule with multiple reactive sites and functional groups that could participate in various chemical transformations.
Comparative Analysis with Related Pyridine Compounds
Structural Comparison with Similar Compounds
To better understand the potential properties and applications of 2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine, it is instructive to compare it with related pyridine derivatives.
Table 2: Comparison of 2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine | C₁₁H₁₅ClN₂O | 226.7 | Reference compound |
| 2-Chloro-6-(trichloromethyl)pyridine | C₆H₃Cl₄N | 230.9 | Contains trichloromethyl instead of pyrrolidinylethoxy group |
| Pyrazolo[4,3-b]pyridines | Varies | Varies | Fused ring system rather than simple substitution |
The comparison highlights significant differences in substitution patterns, which would likely result in distinct chemical and biological behaviors .
Functional Comparison
The functional properties of these related compounds differ based on their structural features:
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2-Chloro-6-(trichloromethyl)pyridine (nitrapyrin) is known for its use as a nitrification inhibitor in agriculture
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Pyrazolo[4,3-b]pyridines feature a fused heterocyclic system with potential applications in pharmaceutical research
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2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine combines features that might confer unique biological activities or synthetic utility
These functional differences underscore the importance of specific substitution patterns in determining the applications of pyridine derivatives .
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